

Spectroscopic Profile of Isoferulic Acid: A Technical Guide

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Introduction

Isoferulic acid, systematically known as (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid, is a phenolic compound of significant interest in pharmaceutical and nutraceutical research. As a potent antioxidant, its characterization is crucial for quality control, metabolic studies, and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of **isoferulic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and tabulated data are presented to aid researchers in its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **isoferulic acid**. Both ¹H and ¹³C NMR data are essential for unambiguous identification.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **isoferulic acid** reveals characteristic signals for its aromatic, vinylic, and methoxy protons. The chemical shifts are influenced by the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) for **Isoferulic Acid**



Proton Assignment	Chemical Shift (ppm) in DMSO-d₅	Chemical Shift (ppm) in Water (pH 7.0)[1]
H-2'	7.30 (d, J = 1.9 Hz)	7.27
H-5'	7.49 (d, J = 8.4 Hz)	7.15
H-6'	7.16 (dd, J = 8.4, 1.9 Hz)	7.14
H-2 (α-vinylic)	6.46 (d, J = 15.9 Hz)	6.34-6.37
H-3 (β-vinylic)	7.51 (d, J = 15.9 Hz)	7.03-7.05

| 3'-OCH₃ | 3.79 (s) | 3.89 |

d: doublet, dd: doublet of doublets, s: singlet. Coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of **isoferulic acid**.

Table 2: ¹³C NMR Chemical Shifts (δ) for **Isoferulic Acid** (Solvent: DMSO-d₆)[1]

Carbon Assignment	Chemical Shift (ppm)[1]
C-1 (Carboxyl)	167.66
C-2 (α-vinylic)	114.09
C-3 (β-vinylic)	144.09
C-1'	127.09
C-2'	111.99
C-3'	149.81
C-4'	146.66
C-5'	116.24
C-6'	120.86



| 4'-OCH₃ | 55.58 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of isoferulic acid is as follows:

- Sample Preparation:
 - For ¹H NMR, dissolve 2-5 mg of isoferulic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).
 - For ¹³C NMR, a more concentrated sample of 15-20 mg is recommended.
 - The sample is placed in a clean, dry 5 mm NMR tube.
 - An internal standard, such as tetramethylsilane (TMS), may be added for referencing.
- Instrument Parameters:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
 - ¹H NMR:
 - Number of scans: 16-64
 - Relaxation delay (d1): 1-5 seconds
 - 13C NMR:
 - Proton decoupled
 - Number of scans: ≥ 1024
 - Relaxation delay (d1): 2 seconds
- Data Processing:
 - The acquired Free Induction Decay (FID) is processed using appropriate software.



 Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **isoferulic acid**.

IR Spectroscopic Data

The IR spectrum of **isoferulic acid** shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for Isoferulic Acid

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3406	O-H stretching	Phenolic -OH
1694, 1671	C=O stretching	Carboxylic acid C=O
1649	C=C stretching	Alkene C=C
1598-1615	C=C stretching	Aromatic C=C
949	O-H out-of-plane bending	Carboxylic acid -OH
862-860	C-H out-of-plane bending	Aromatic C-H

| 571 | C=O out-of-plane bending | Carboxylic acid C=O |

Data obtained from solid samples as KBr pellets.[2]

Experimental Protocol for FT-IR Spectroscopy

The following protocol is for obtaining an FT-IR spectrum of solid isoferulic acid:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix a small amount of isoferulic acid (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.



- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Parameters:
 - An FT-IR spectrometer is used for analysis.
 - A background spectrum of the empty sample compartment is collected.
 - The KBr pellet containing the sample is placed in the sample holder.
- Data Acquisition:
 - The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of **isoferulic acid**.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of **isoferulic acid** exhibits absorption maxima corresponding to $\pi \to \pi^*$ electronic transitions in the aromatic ring and the conjugated side chain.

Table 4: UV-Vis Absorption Maxima (λmax) for Isoferulic Acid

Solvent	λmax (nm)
Methanol	243, 294, 322[3]

| Acetonitrile/Water/Acetic Acid | 321[4][5] |

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for UV-Vis analysis of **isoferulic acid** is as follows:

Sample Preparation:

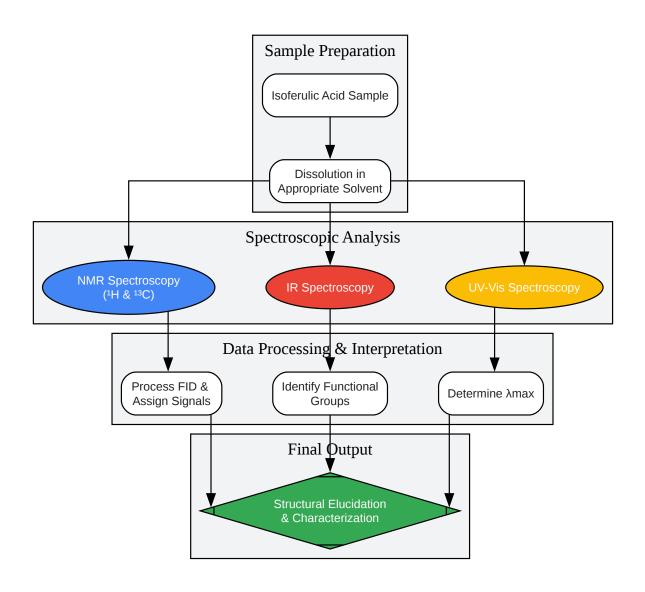


- Prepare a stock solution of isoferulic acid of known concentration in a suitable UVtransparent solvent (e.g., methanol or ethanol).
- Prepare a series of dilutions from the stock solution to create standard solutions of varying concentrations.
- Instrument Parameters:
 - A UV-Vis spectrophotometer is used.
 - The instrument is set to scan a wavelength range, typically from 200 to 400 nm.
- Data Acquisition:
 - A blank solution (the solvent used for sample preparation) is used to zero the spectrophotometer.
 - The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

Visualizations Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **isoferulic acid**.





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Caption: General workflow for the spectroscopic analysis of **isoferulic acid**.

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